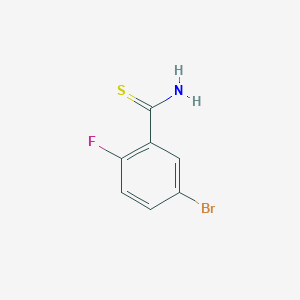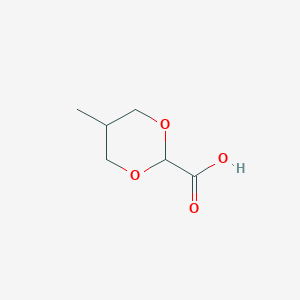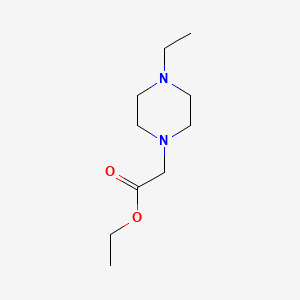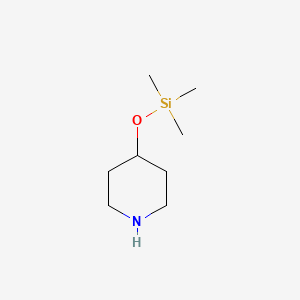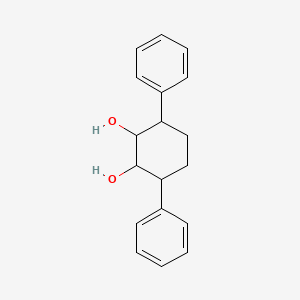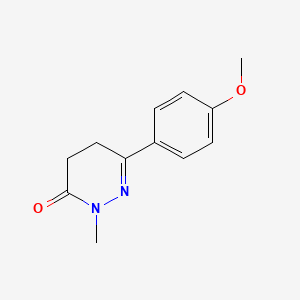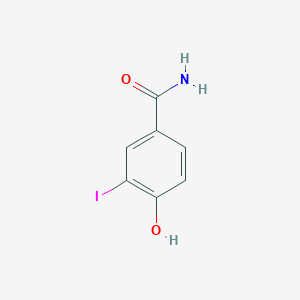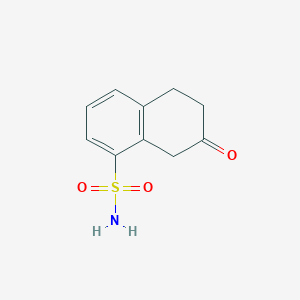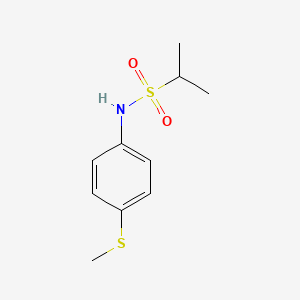
N-(4-methylsulfanylphenyl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonic acid group attached to a propane chain and an amide group linked to a phenyl ring substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide typically involves the following steps:
Preparation of 4-methylsulfanyl-phenylamine: This intermediate can be synthesized by the reaction of 4-methylsulfanyl-benzene with ammonia in the presence of a catalyst.
Formation of Propane-2-sulfonic Acid Chloride: Propane-2-sulfonic acid is converted to its corresponding sulfonyl chloride using thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves the reaction of 4-methylsulfanyl-phenylamine with propane-2-sulfonic acid chloride in the presence of a base such as pyridine to form propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide.
Industrial Production Methods
In an industrial setting, the production of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylsulfanylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-methylsulfanylphenyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-2-sulfonic acid (4-methylphenyl)-amide: Similar structure but lacks the methylsulfanyl group.
Propane-2-sulfonic acid (4-chlorophenyl)-amide: Contains a chlorine substituent instead of a methylsulfanyl group.
Propane-2-sulfonic acid (4-nitrophenyl)-amide: Contains a nitro group instead of a methylsulfanyl group.
Uniqueness
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15NO2S2 |
|---|---|
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
N-(4-methylsulfanylphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C10H15NO2S2/c1-8(2)15(12,13)11-9-4-6-10(14-3)7-5-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
BXFUHYRFOLJHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl [(2-bromophenyl)methyl]propanedioate](/img/structure/B8663025.png)
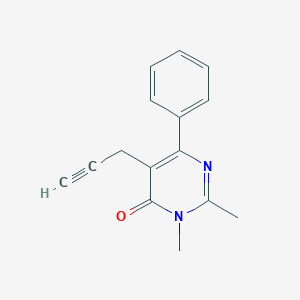
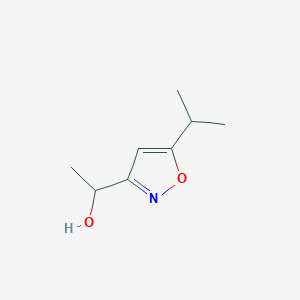
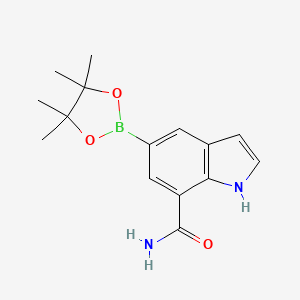
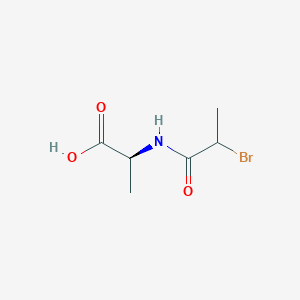
![2-Butyl-5-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-imidazole](/img/structure/B8663047.png)
